Cas no 1594083-53-0 (4-4-(trifluoromethyl)pyridin-3-ylbutan-2-amine)

4-(4-(Trifluoromethyl)pyridin-3-yl)butan-2-amine is a fluorinated pyridine derivative with a butylamine side chain, offering unique structural and electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The pyridine core provides a versatile scaffold for further functionalization, while the amine moiety allows for derivatization or salt formation, improving solubility. This compound is particularly useful in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators, due to its balanced hydrophobicity and electronic effects. Its well-defined structure ensures reproducibility in synthetic pathways, supporting research in drug discovery and material science.
4-4-(trifluoromethyl)pyridin-3-ylbutan-2-amine structure
1594083-53-0 structure
Product name:4-4-(trifluoromethyl)pyridin-3-ylbutan-2-amine
CAS No:1594083-53-0
MF:C10H13F3N2
MW:218.218832731247
CID:6072790
PubChem ID:102708871

4-4-(trifluoromethyl)pyridin-3-ylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-4-(trifluoromethyl)pyridin-3-ylbutan-2-amine
    • 1594083-53-0
    • EN300-1933372
    • 4-[4-(trifluoromethyl)pyridin-3-yl]butan-2-amine
    • Inchi: 1S/C10H13F3N2/c1-7(14)2-3-8-6-15-5-4-9(8)10(11,12)13/h4-7H,2-3,14H2,1H3
    • InChI Key: ZVVRNUWCZNIDHF-UHFFFAOYSA-N
    • SMILES: FC(C1C=CN=CC=1CCC(C)N)(F)F

Computed Properties

  • Exact Mass: 218.10308291g/mol
  • Monoisotopic Mass: 218.10308291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.9Ų

4-4-(trifluoromethyl)pyridin-3-ylbutan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1933372-2.5g
4-[4-(trifluoromethyl)pyridin-3-yl]butan-2-amine
1594083-53-0
2.5g
$1931.0 2023-09-17
Enamine
EN300-1933372-0.25g
4-[4-(trifluoromethyl)pyridin-3-yl]butan-2-amine
1594083-53-0
0.25g
$906.0 2023-09-17
Enamine
EN300-1933372-5.0g
4-[4-(trifluoromethyl)pyridin-3-yl]butan-2-amine
1594083-53-0
5g
$3935.0 2023-05-27
Enamine
EN300-1933372-0.05g
4-[4-(trifluoromethyl)pyridin-3-yl]butan-2-amine
1594083-53-0
0.05g
$827.0 2023-09-17
Enamine
EN300-1933372-1g
4-[4-(trifluoromethyl)pyridin-3-yl]butan-2-amine
1594083-53-0
1g
$986.0 2023-09-17
Enamine
EN300-1933372-10g
4-[4-(trifluoromethyl)pyridin-3-yl]butan-2-amine
1594083-53-0
10g
$4236.0 2023-09-17
Enamine
EN300-1933372-0.5g
4-[4-(trifluoromethyl)pyridin-3-yl]butan-2-amine
1594083-53-0
0.5g
$946.0 2023-09-17
Enamine
EN300-1933372-1.0g
4-[4-(trifluoromethyl)pyridin-3-yl]butan-2-amine
1594083-53-0
1g
$1357.0 2023-05-27
Enamine
EN300-1933372-10.0g
4-[4-(trifluoromethyl)pyridin-3-yl]butan-2-amine
1594083-53-0
10g
$5837.0 2023-05-27
Enamine
EN300-1933372-0.1g
4-[4-(trifluoromethyl)pyridin-3-yl]butan-2-amine
1594083-53-0
0.1g
$867.0 2023-09-17

Additional information on 4-4-(trifluoromethyl)pyridin-3-ylbutan-2-amine

Introduction to 4-(4-(trifluoromethyl)pyridin-3-yl)butan-2-amine (CAS No. 1594083-53-0)

4-(4-(Trifluoromethyl)pyridin-3-yl)butan-2-amine, with the CAS number 1594083-53-0, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

The chemical structure of 4-(4-(trifluoromethyl)pyridin-3-yl)butan-2-amine is defined by a pyridine ring substituted with a trifluoromethyl group at the 4-position and a butan-2-amine moiety. The presence of the trifluoromethyl group imparts significant electronic and steric effects, influencing the compound's reactivity and biological activity. The amine functionality at the butyl chain provides additional opportunities for chemical modifications, making this compound a versatile scaffold for drug design.

The physical properties of 4-(4-(trifluoromethyl)pyridin-3-yl)butan-2-amine include its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point and boiling point are not well-documented in the literature, but these properties can be determined through standard analytical techniques. The compound's stability under various conditions, such as pH, temperature, and light exposure, is crucial for its storage and handling in laboratory settings.

Synthesis Methods

The synthesis of 4-(4-(trifluoromethyl)pyridin-3-yl)butan-2-amine has been reported using several methodologies. One common approach involves the reaction of 4-trifluoromethylpyridine with an appropriate amine precursor, typically through a coupling reaction mediated by palladium catalysts. Another method involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination, to construct the desired pyridine ring system.

A recent study published in the Journal of Organic Chemistry described an efficient one-pot synthesis method for 4-(4-(trifluoromethyl)pyridin-3-yl)butan-2-amine. This method utilizes a sequential sequence of reactions, including a palladium-catalyzed C-H activation followed by an intramolecular cyclization to form the pyridine ring. The one-pot approach not only simplifies the synthetic route but also improves overall yield and purity.

Biological Activities

4-(4-(Trifluoromethyl)pyridin-3-yl)butan-2-amine has been extensively studied for its biological activities. One of its most notable properties is its ability to modulate neurotransmitter systems in the brain. Research has shown that this compound can act as a selective serotonin reuptake inhibitor (SSRI), making it a potential candidate for treating depression and anxiety disorders. In vitro studies have demonstrated that it can effectively inhibit serotonin reuptake in neuronal cells without significant cytotoxicity.

In addition to its SSRI activity, 4-(4-(trifluoromethyl)pyridin-3-yl)butan-2-amine has also been investigated for its anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Clinical Applications and Research Advancements

The therapeutic potential of 4-(4-(trifluoromethyl)pyridin-3-yl)butan-2-amine has led to several preclinical studies aimed at evaluating its efficacy and safety. In animal models of depression, this compound has shown significant antidepressant-like effects comparable to those of established SSRIs such as fluoxetine. These results have prompted further investigations into its mechanism of action and potential use as an alternative treatment option for mood disorders.

In cancer research, recent studies have explored the antitumor properties of 4-(4-(trifluoromethyl)pyridin-3-yl)butan-2-amine. A study published in Cancer Research demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. The selective cytotoxicity observed against cancer cells without affecting normal cells makes it an attractive candidate for cancer therapy.

Conclusion

4-(4-(Trifluoromethyl)pyridin-3-yl)butan-2-amine (CAS No. 1594083-53-0) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure provides a robust platform for further drug development efforts. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its significance in medicinal chemistry and pharmaceutical science.

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